molecular formula C10H10O4 B2600341 4-(3-Hydroxyoxetan-3-yl)benzoic acid CAS No. 1346608-76-1

4-(3-Hydroxyoxetan-3-yl)benzoic acid

Cat. No.: B2600341
CAS No.: 1346608-76-1
M. Wt: 194.186
InChI Key: YCQNBUUXBNUQHS-UHFFFAOYSA-N
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Description

4-(3-Hydroxyoxetan-3-yl)benzoic acid: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . This compound features a benzoic acid moiety substituted with a hydroxyoxetane group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with oxetane intermediates under controlled conditions. One common method involves the use of fuming sulfuric acid to sulfonate benzoic acid, followed by neutralization and extraction processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and neutralization processes, utilizing specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyoxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Hydroxyoxetan-3-yl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyoxetane group can participate in radical reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

  • 3-(3-Hydroxy-3-oxetanyl)benzoic acid
  • 4-(3-Hydroxyoxetan-3-yl)phenol
  • 4-(3-Hydroxyoxetan-3-yl)benzaldehyde

Comparison: 4-(3-Hydroxyoxetan-3-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a hydroxyoxetane and a benzoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-(3-hydroxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNBUUXBNUQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346608-76-1
Record name 4-(3-hydroxyoxetan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-bromobenzoic acid (434 mg, 2.16 mmol) in THF (9 mL) at −78° C. was added dropwise n-butyllithium (2.84 mL of 1.6 M in hexanes, 4.54 mmol). The reaction mixture was stirred for 30 minutes, then oxetan-3-one (218 mg, 3.03 mmol) in THF (1 mL) was added dropwise. The reaction mixture was stirred for 30 minutes at −78° C. and allowed to warm to room temperature over 30 minutes. The reaction mixture was diluted with ethyl acetate (15 mL) and acidified to pH 2 with 2 N HCl. The layers were separated and the aqueous was re-extracted with ethyl acetate (15 mL). The combined organics were washed with brine solution (10 mL), dried over MgSO4 and concentrated in vacuo to give a white solid as a 1:1 mixture of 4-(3-hydroxyoxetan-3-yl)benzoic acid/benzoic acid (380 mg, 91%).
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(3-hydroxyoxetan-3-yl)benzoic acid benzoic acid
Quantity
380 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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